Diphenylisopropoxyborane
Description
Diphenylisopropoxyborane is a boronic ester compound characterized by a central boron atom bonded to two phenyl groups and one isopropoxy group. Boron-containing compounds often exhibit unique electronic properties due to the vacant p-orbital of boron, enabling applications in catalysis, fluorescence, and polymer stabilization .
Properties
CAS No. |
69737-51-5 |
|---|---|
Molecular Formula |
C15H17BO |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
diphenyl(propan-2-yloxy)borane |
InChI |
InChI=1S/C15H17BO/c1-13(2)17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
XVVNMEJXDISNRU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) Dipyrrolylquinoxaline Difluoroborates
These compounds feature a quinoxaline core substituted with pyrrole groups and a difluoroborate (-BF₂) moiety. Unlike Diphenylisopropoxyborane, their extended π-conjugation systems result in intense red solid-state fluorescence (emission ~650 nm) .
- Key Differences: Substituents: this compound lacks the quinoxaline-pyrrole backbone and fluorine atoms.
(b) Substituted 2-Phenacylbenzoxazole Difluoroboranes
These compounds combine benzoxazole and phenacyl groups with a difluoroborate unit. They display solvatochromism (color changes with solvent polarity) and high thermal stability (>250°C) .
- Key Differences :
- Reactivity : The isopropoxy group in this compound may confer different hydrolytic stability compared to the more electronegative BF₂ group in difluoroboranes.
- Applications : Difluoroboranes are used as fluorescent sensors, while this compound may serve as a Lewis acid catalyst in organic reactions .
(c) 2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)
This structurally related ether lacks a boron center but shares the isopropoxy and aryl substituents.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
